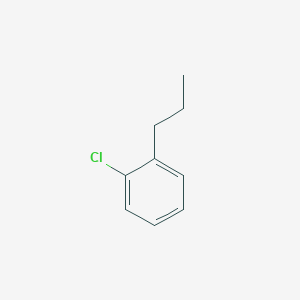
1-Chloro-2-propylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-propylbenzene is an organic compound with the chemical formula C9H11Cl. It is a colorless liquid with a strong odor and is primarily used in scientific research for its unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-propylbenzene is not well understood. However, it is believed to act as an alkylating agent, which means it can add alkyl groups to other molecules. This property makes it useful in various chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-Chloro-2-propylbenzene. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is also harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Chloro-2-propylbenzene in lab experiments is its unique chemical properties, which make it a valuable tool for researchers in the field of organic chemistry. However, its toxicity and potential health hazards make it necessary to handle with care and use in a well-ventilated area.
Orientations Futures
There are numerous future directions for research on 1-Chloro-2-propylbenzene. One potential area of research is the development of new synthetic routes to produce this compound. Another area of research is the investigation of its potential use as a starting material for the synthesis of new organic compounds with unique properties. Additionally, more research is needed to understand the mechanism of action and potential health hazards associated with this compound.
Conclusion:
In conclusion, 1-Chloro-2-propylbenzene is a valuable tool for researchers in the field of organic chemistry. Its unique chemical properties make it useful in various chemical reactions, and its potential applications in the synthesis of new organic compounds make it an area of interest for future research. However, its toxicity and potential health hazards make it necessary to handle with care and use in a well-ventilated area.
Méthodes De Synthèse
1-Chloro-2-propylbenzene is synthesized by reacting 1-bromopropane with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields 1-Chloro-2-propylbenzene and hydrogen bromide as a byproduct.
Applications De Recherche Scientifique
1-Chloro-2-propylbenzene is primarily used in scientific research as a starting material for the synthesis of other organic compounds. It is also used as a solvent and reagent in various chemical reactions. Its unique chemical properties make it a valuable tool for researchers in the field of organic chemistry.
Propriétés
Numéro CAS |
1730-86-5 |
|---|---|
Nom du produit |
1-Chloro-2-propylbenzene |
Formule moléculaire |
C9H11Cl |
Poids moléculaire |
154.63 g/mol |
Nom IUPAC |
1-chloro-2-propylbenzene |
InChI |
InChI=1S/C9H11Cl/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 |
Clé InChI |
WRZSIHUUDJFHNY-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=CC=C1Cl |
SMILES canonique |
CCCC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



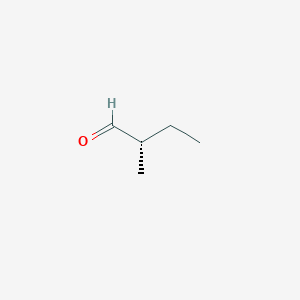
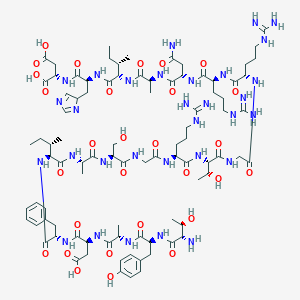
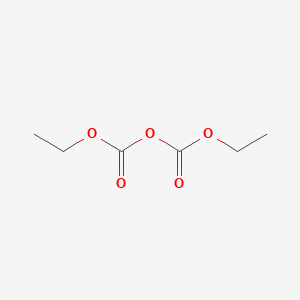
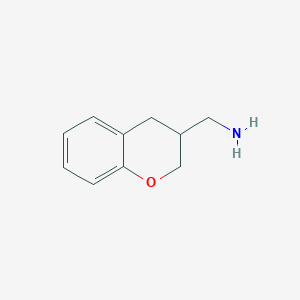
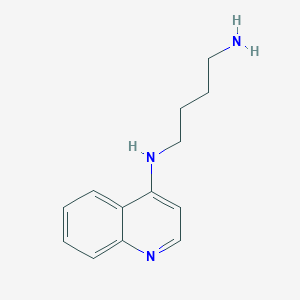

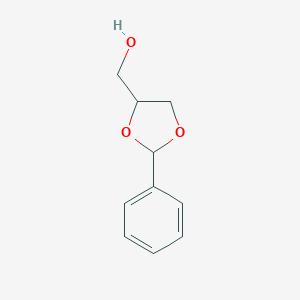
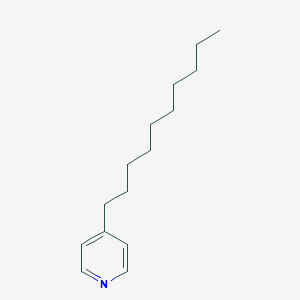
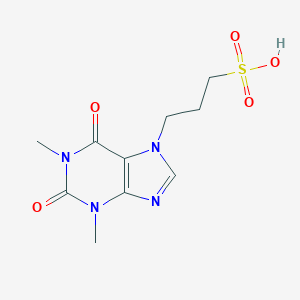

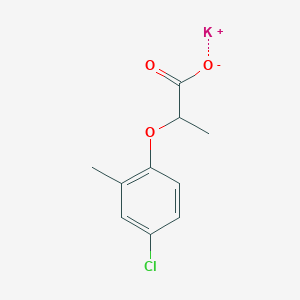
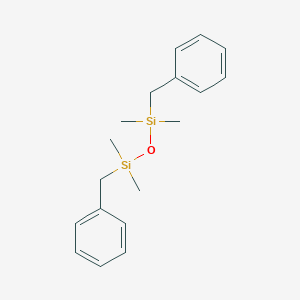
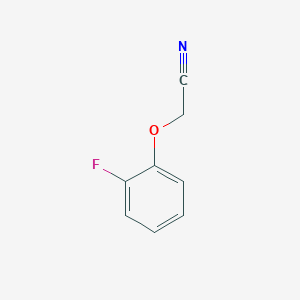
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)